N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-[2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a benzylidenehydrazinyl group, a methylphenyl group, and an acetamide group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with benzaldehyde to form the intermediate benzylidenehydrazine derivative. This intermediate is then reacted with 4-methylphenyl isothiocyanate to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidenehydrazinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols
Properties
Molecular Formula |
C19H18N4OS |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C19H18N4OS/c1-13-8-10-16(11-9-13)17-18(21-14(2)24)25-19(22-17)23-20-12-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)(H,22,23)/b20-12+ |
InChI Key |
BJQNNCGQNJWQMZ-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC=CC=C3)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC=CC=C3)NC(=O)C |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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